3'-p-O-Benzyl Paclitaxel-d5 is a synthetic derivative of the well-known chemotherapeutic agent paclitaxel, which is utilized primarily in cancer treatment. This compound features a deuterated benzyl group at the 3' position, enhancing its stability and allowing for more precise tracking in biological studies. The molecular formula for this compound is with a molecular weight of 965.1 g/mol .
The synthesis of 3'-p-O-Benzyl Paclitaxel-d5 derives from the natural product paclitaxel, which is originally obtained from the bark of the Pacific yew tree (Taxus brevifolia). The compound is synthesized through various chemical modifications of baccatin III, a precursor derived from the same plant. The deuteration provides isotopic labeling that can be beneficial for pharmacokinetic studies and other analytical applications .
3'-p-O-Benzyl Paclitaxel-d5 falls under the classification of taxanes, a class of drugs that inhibit cancer cell growth by stabilizing microtubules and preventing their depolymerization. It is categorized as an anticancer agent and is particularly noted for its role in treating ovarian, breast, and lung cancers .
The synthesis of 3'-p-O-Benzyl Paclitaxel-d5 involves several key steps:
The use of strong bases and careful control of reaction conditions (temperature, solvent choice) is critical to achieving high yields and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and purify the final product .
The molecular structure of 3'-p-O-Benzyl Paclitaxel-d5 includes:
The structural formula can be represented as follows:
The compound's InChI representation provides a detailed description of its structure, allowing for computational modeling and further study in cheminformatics databases .
3'-p-O-Benzyl Paclitaxel-d5 participates in various chemical reactions typical for taxane derivatives:
Reactions are often conducted under inert atmospheres to prevent oxidation or hydrolysis, with careful monitoring using spectroscopic methods to confirm product formation .
The primary mechanism by which 3'-p-O-Benzyl Paclitaxel-d5 exerts its anticancer effects involves:
Studies indicate that derivatives with modifications such as those found in 3'-p-O-Benzyl Paclitaxel-d5 maintain significant affinity for tubulin, similar to paclitaxel itself .
Relevant data regarding solubility and stability can be crucial for formulation development in pharmaceutical applications .
3'-p-O-Benzyl Paclitaxel-d5 has several applications in scientific research:
This compound represents an important tool in both basic research and applied pharmaceutical sciences, contributing to advancements in cancer therapy .
3'-p-O-Benzyl Paclitaxel-d5 is a deuterated derivative of the semi-synthetic paclitaxel analog 3'-p-O-Benzyl Paclitaxel. Its molecular formula is C₅₄H₅₀D₅NO₁₄, with a molecular weight of 971.08 g/mol (calculated for the deuterated form). The compound features five deuterium atoms ([2H]
or D
) strategically incorporated at the ortho positions of the benzoyl phenyl ring (positions 2', 3', 5', 6') [1] [3]. This isotopic labeling replaces hydrogen atoms at these positions, altering mass without significantly affecting steric or electronic properties [2] [5].
The IUPAC nomenclature reflects its structural complexity:(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Di(acetyloxy)-15-{[(2R,3S)-3-(benzyloxy)-3-(deuteriobenzoyl)-2-phenylpropanoyl]oxy}-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl benzoate [8]. The deuterium labeling is explicitly noted in the "deuteriobenzoyl" segment, confirming substitution at the benzoyl moiety.
Table 1: Key Structural Identifiers of 3'-p-O-Benzyl Paclitaxel-d5
Property | Specification |
---|---|
Molecular Formula | C₅₄H₅₀D₅NO₁₄ |
Exact Mass | 971.35 g/mol |
Deuterium Positions | Benzoyl ring (2',3',5',6'-ortho positions) |
CAS Number (Non-deuterated) | 1129540-33-5 (Paclitaxel-d5 benzoylamino analog) |
SMILES Notation | [2H]C1=C(C(=C(C(=C1[2H])C(=O)OC@@HNC3=CC=CC=C3)[2H])[2H] (with paclitaxel core) |
Paclitaxel's discovery in 1971 from Taxus brevifolia bark marked a breakthrough in oncology, but its natural scarcity (0.01–0.06% yield in bark) and poor solubility hindered clinical utility [4]. First-generation solutions used solubilizing agents like Cremophor EL, which caused hypersensitivity reactions. This drove semi-synthetic modifications:
Table 2: Evolution of Key Paclitaxel Derivatives
Generation | Compound Type | Structural Modification | Primary Advantage |
---|---|---|---|
First | Natural Paclitaxel | None | Microtubule stabilization |
Second | Docetaxel | C-10 hydroxyl; tert-butyl carbamate | Improved solubility; reduced hypersensitivity |
Third | 3'-p-O-Benzyl Paclitaxel-d5 | Benzyl ester + deuterated benzoyl | Enhanced metabolic stability; tracer utility |
Deuterium (²H) incorporation leverages the Kinetic Isotope Effect (KIE), where C–D bonds exhibit higher activation energy for cleavage compared to C–H bonds (kH/kD = 2–7) due to reduced zero-point vibrational energy [2] [5]. This confers three key advantages:
In analytical chemistry, deuterated analogs like Paclitaxel-d5 achieve near-perfect chromatographic co-elution with non-deuterated analogs while differing in mass spectrometry signatures (e.g., m/z 854→859 for [M+H]⁺), enabling ultrasensitive quantification in biological matrices [6].
Compound Names Mentioned:
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3